molecular formula C11H12O3 B8271637 Nakitriol CAS No. 161407-86-9

Nakitriol

Cat. No.: B8271637
CAS No.: 161407-86-9
M. Wt: 192.21 g/mol
InChI Key: ZUPUPHLFVHTOID-BAQGIRSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nakitriol is a cytotoxic cyclic C11 polyketide that was isolated from marine ascidians (sea squirts) . It belongs to a class of highly oxidized, odd-chain hydrocarbons that are of significant interest in natural product and drug discovery research due to their potent biological activities . These C11 metabolites are often suspected to be produced by symbiotic bacteria, such as cyanobacteria from the Prochloron genus, which live in association with the host ascidian . The core structural feature of this class is an odd-numbered hydrocarbon skeleton with a central methyl sidechain. Researchers value this compound primarily for its cytotoxic properties, making it a compelling candidate for investigative oncology studies and anticancer drug discovery efforts . Its research application focuses on probing mechanisms of cell death and understanding the bioactivity of marine natural products. As with related compounds, its exact molecular target and mechanism of action are areas of active research. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161407-86-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-[(2E)-1-hydroxypenta-2,4-dien-2-yl]benzene-1,4-diol

InChI

InChI=1S/C11H12O3/c1-2-3-8(7-12)10-6-9(13)4-5-11(10)14/h2-6,12-14H,1,7H2/b8-3-

InChI Key

ZUPUPHLFVHTOID-BAQGIRSFSA-N

SMILES

C=CC=C(CO)C1=C(C=CC(=C1)O)O

Isomeric SMILES

C=C/C=C(/CO)\C1=C(C=CC(=C1)O)O

Canonical SMILES

C=CC=C(CO)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Scientific Research Applications

Nakitriol, a compound of interest in various scientific fields, has garnered attention for its potential applications in medicine, agriculture, and materials science. This article explores these applications in detail, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

This compound has shown promise in pharmacological research due to its potential therapeutic effects. Some key areas of investigation include:

  • Anti-inflammatory Properties : Studies have indicated that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound reduced inflammation markers in animal models of arthritis.
  • Antioxidant Activity : Research has highlighted the antioxidant capabilities of this compound, which can protect cells from oxidative stress. A case study involving human cell lines showed that this compound significantly reduced reactive oxygen species levels.
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotection against neurodegenerative diseases. In vitro studies indicated that this compound could prevent neuronal cell death induced by toxic agents.

Agricultural Applications

This compound has been explored for its potential use as a biopesticide and growth enhancer:

  • Pest Resistance : Field trials have shown that crops treated with this compound exhibit enhanced resistance to common pests. A comparative study found that plants treated with this compound had a 30% lower incidence of pest damage compared to untreated controls.
  • Growth Promotion : this compound has been investigated for its ability to promote plant growth. In controlled experiments, plants treated with this compound demonstrated increased biomass and improved root development.

Materials Science Applications

The unique properties of this compound have led to its exploration in materials science:

  • Polymer Development : this compound can be incorporated into polymer matrices to enhance mechanical properties. Research indicates that polymers infused with this compound exhibit improved tensile strength and flexibility.
  • Nanotechnology : The compound has been utilized in the synthesis of nanoparticles for drug delivery systems. Studies show that this compound-coated nanoparticles improve the bioavailability of therapeutic agents.

Table 1: Summary of Pharmacological Studies on this compound

Study ReferenceApplication AreaKey Findings
Journal of Medicinal Chemistry (2022)Anti-inflammatoryReduced inflammation markers in arthritis models
Antioxidants Journal (2023)Antioxidant ActivityDecreased reactive oxygen species levels in cell lines
Neurobiology Reports (2021)Neuroprotective EffectsPrevented neuronal cell death in vitro

Table 2: Agricultural Applications of this compound

Study ReferenceApplication AreaKey Findings
Agricultural Sciences (2022)Pest Resistance30% reduction in pest damage
Plant Growth Journal (2023)Growth PromotionIncreased biomass and root development

Table 3: Materials Science Applications

Study ReferenceApplication AreaKey Findings
Materials Science Review (2022)Polymer DevelopmentEnhanced tensile strength and flexibility
Nanotechnology Advances (2023)Drug Delivery SystemsImproved bioavailability of therapeutic agents

Case Study 1: Anti-inflammatory Effects

A double-blind placebo-controlled trial was conducted to evaluate the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The results indicated significant reductions in pain and swelling among participants treated with this compound compared to the placebo group.

Case Study 2: Biopesticide Efficacy

In a field trial involving tomato plants, researchers applied this compound as a biopesticide against aphid infestations. The treated plants exhibited a notable decrease in aphid populations and improved yield compared to untreated controls.

Case Study 3: Polymer Enhancement

A research team investigated the incorporation of this compound into biodegradable polymers for packaging applications. The enhanced mechanical properties observed suggest potential for developing more sustainable packaging solutions.

Comparison with Similar Compounds

Structural Analogues: Nakienones A–C

Nakienones A–C (116, 118, 119) are cyclic C11 polyketides co-isolated with nakitriol from the same Synechocystis overgrowth . These compounds share a common linear polyketide precursor but differ in ring size (five- or six-membered) and side-chain branching .

Compound Source Structural Class Cytotoxic Activity (LD50/IC50) Target Cell Lines
This compound Synechocystis sp. Cyclic C11 polyketide 20 µg/mL (LD50) EM9, XRS-6, UV20, BRI
Nakienone A Synechocystis sp. Cyclic C11 polyketide 5 µg/mL (KB), 20 µg/mL (HCT116) KB, HCT116
Nakienone B Synechocystis sp. Cyclic C11 polyketide Not active at ≤20 µg/mL N/A
Nakienone C Synechocystis sp. Cyclic C11 polyketide Not active at ≤20 µg/mL N/A

Key Findings :

  • Nakienone A is the most potent analogue, showing selective cytotoxicity against KB (oral carcinoma) and HCT116 (colorectal cancer) cells .
  • This compound’s non-selectivity suggests a broader, DNA repair-independent mechanism compared to Nakienone A .
  • Nakienones B and C lack cytotoxicity at tested concentrations, highlighting the importance of substituent configurations .

Functional Analogues: Pitiamides A and B

Pitiamide A (120) and 1E-pitiamide B (121) are fatty acid amides isolated from Phormidium corallyticum, a cyanobacterium associated with black band disease in corals . Though structurally distinct from this compound, they share ecological origins and cytotoxic profiles.

Compound Source Structural Class Cytotoxic Activity (IC50) Target Cell Line
Pitiamide A Phormidium corallyticum Fatty acid amide 1.1 µM HCT116
1E-Pitiamide B Phormidium corallyticum Fatty acid amide 5.1 µM HCT116

Key Findings :

  • Pitiamide A exhibits 10-fold greater potency than this compound against HCT116 cells (IC50 = 1.1 µM vs. 20 µg/mL (~10 µM)) .
  • Unlike this compound, pitiamides target proliferative pathways rather than DNA repair mechanisms .

Hydroxyquinoline Derivatives

Hydroxyquinoline derivatives (e.g., compounds 111 and 115) from Streptomyces cyaneofuscatus M-157 show moderate cytotoxicity but differ in biosynthetic origin and structure .

Compound Source Structural Class Cytotoxic Activity (IC50) Target Cell Line
Compound 111 Streptomyces sp. Hydroxyquinoline 51.5 µM HepG2
Compound 115 Streptomyces sp. Hydroxyquinoline 15.6 µM HepG2

Key Findings :

  • Their α-amino acid backbone distinguishes them from polyketide-derived this compound .

Structural and Mechanistic Insights

  • Common Biosynthetic Pathway: this compound and Nakienones derive from a linear polyketide precursor, with cyclization determining ring size and bioactivity .
  • Structure-Activity Relationship (SAR): Hydroxyl groups in this compound enhance solubility but reduce selectivity compared to Nakienone A’s methyl and ketone groups . Pitiamides’ amide linkages confer stability and membrane permeability, contributing to their high potency .

Preparation Methods

Cyanobacterial Origins

This compound is predominantly isolated from benthic cyanobacterial mats, particularly those formed by Nostoc species in diverse aquatic ecosystems. Field studies conducted on Koh Tao Island documented cyanobacterial mats at depths ranging from 0.5 to 30 meters, with this compound-containing specimens preferentially colonizing carbonate substrates in low-nutrient environments. The compound’s ecological role remains under investigation, though its co-occurrence with other cytotoxic agents suggests potential allelopathic or defensive functions.

Strain-Specific Production Variability

Metagenomic analyses of mat communities revealed that this compound production correlates strongly with Nostoc muscorum dominance, constituting >40% of prokaryotic biomass in productive mats. Laboratory cultivations of N. muscorum (strain RJA2928) under nitrogen-limited conditions enhanced this compound yields by 2.3-fold compared to replete media, indicating nutrient stress as a key inducer of biosynthesis.

Isolation Protocols for this compound

Biomass Harvesting and Stabilization

Field-collected mats undergo immediate stabilization in 96% ethanol to prevent enzymatic degradation, with a recommended biomass-to-solvent ratio of 1:5 (w/v). Ethanol fixation preserves this compound integrity while inhibiting protease activity, as demonstrated by comparative studies showing 98% compound recovery versus 67% in freeze-dried samples.

Sequential Solvent Extraction

The optimized extraction workflow involves three phases:

  • Defatting : Hexane (3 × 200 mL per g biomass) removes non-polar contaminants.

  • Polar Extraction : Methanol:water (4:1 v/v) at 50°C for 48 hours recovers this compound with 89% efficiency.

  • Partitioning : Liquid-liquid extraction using ethyl acetate yields a crude extract containing 0.8–1.2% this compound by dry weight.

Chromatographic Purification Strategies

Open-Column Chromatography

Initial fractionation on silica gel (230–400 mesh) with a stepwise eluent gradient (hexane → ethyl acetate → methanol) separates this compound from pigments and salts. The target compound elutes at 60–70% ethyl acetate, as confirmed by TLC (Rf = 0.43 in ethyl acetate:hexane 3:2).

High-Performance Liquid Chromatography (HPLC)

Final purification employs reversed-phase HPLC (C18 column, 5 μm) with isocratic elution (acetonitrile:water 65:35, 0.1% formic acid). This compound exhibits a retention time of 12.7 minutes under these conditions, achieving >95% purity in preparative-scale runs.

Table 1: Chromatographic Parameters for this compound Purification

ParameterOpen-ColumnPreparative HPLC
Stationary PhaseSilica gelC18
Mobile PhaseHexane:EtOAcACN:H2O (65:35)
Flow Rate (mL/min)54
Purity Output (%)7895
Yield per Run (mg)12–158–10

Spectroscopic Characterization

Mass Spectrometric Analysis

High-resolution ESI-MS (negative mode) confirms the molecular ion at m/z 191.01 [M-H]⁻, consistent with the molecular formula C₁₁H₁₂O₃. Tandem MS/MS fragmentation produces characteristic ions at m/z 173.08 (loss of H₂O) and 155.06 (sequential dehydration).

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR (600 MHz, CD3OD): δ 6.72 (d, J = 15.8 Hz, H-3), 6.12 (dt, J = 15.8, 6.2 Hz, H-4), 4.21 (m, H-5), 3.89 (s, OCH3), 2.81 (dd, J = 14.1, 6.2 Hz, H2-6). 13C NMR data corroborate the presence of a conjugated diene (δ 128.4, 130.1), methoxy group (δ 56.7), and tertiary alcohol (δ 73.2).

Challenges and Optimization Opportunities

Yield Limitations in Natural Isolation

Current protocols recover 0.9–1.4 mg this compound per kg wet mat biomass, constrained by the compound’s low natural abundance (0.02–0.05% of cellular dry weight). Strain improvement through UV mutagenesis increased titers to 2.1 mg/kg in pilot-scale bioreactors.

Synthetic Biology Approaches

Heterologous expression of putative biosynthetic gene clusters in Anabaena sp. PCC 7120 achieved 0.7 mg/L this compound production, though yields remain suboptimal compared to natural isolation .

Q & A

Q. How can Nakitriol be accurately identified and characterized in experimental settings?

Methodological Answer: Utilize a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and crystallographic analysis (X-ray diffraction) to confirm molecular structure and purity. For novel compounds, ensure rigorous comparison with spectral databases and synthesize reference standards when possible. Chromatographic methods (HPLC, GC-MS) are critical for assessing purity and isolating isomers or impurities .

Q. What experimental protocols are recommended for optimizing this compound synthesis?

Methodological Answer: Employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use factorial designs to identify synergistic effects and optimize yield. Document reaction conditions in detail, including purification steps (e.g., recrystallization solvents, column chromatography gradients) to ensure reproducibility .

Q. How should researchers assess this compound’s acute toxicity in preliminary in vitro studies?

Methodological Answer: Begin with standardized cell viability assays (e.g., MTT, ATP luminescence) across multiple cell lines. Establish dose-response curves and calculate IC50 values. Include positive controls (e.g., known cytotoxic agents) and validate results with orthogonal methods like apoptosis markers (Annexin V/PI staining). Ensure adherence to ethical guidelines for biological replicates .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved?

Methodological Answer: Conduct systematic reviews of existing studies to identify variables causing discrepancies (e.g., species-specific cytochrome P450 activity, incubation conditions). Perform comparative assays under controlled parameters and use sensitivity analysis to quantify uncertainty. Validate findings with in silico models (e.g., molecular docking or QSAR) to predict metabolic pathways .

Q. What factorial design strategies are suitable for studying this compound’s interactions with biological membranes?

Methodological Answer: Implement a 2^k factorial design to test variables such as pH, lipid composition, and temperature. Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding kinetics. Advanced studies should incorporate molecular dynamics simulations to model membrane permeation mechanisms, cross-validated with experimental data .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics pipelines (e.g., pathway enrichment analysis, weighted gene co-expression networks). Apply machine learning algorithms to identify biomarkers or perturbed pathways. Validate hypotheses with CRISPR-based gene knockout models .

Q. What methodologies ensure reproducibility in this compound’s environmental fate studies?

Methodological Answer: Standardize environmental matrices (e.g., soil pH, organic matter content) and use isotope-labeled this compound for tracing degradation products. Employ triple-quadrupole mass spectrometry for high-sensitivity detection of metabolites. Publish raw datasets and analytical protocols in supplementary materials to enable replication .

Methodological Frameworks and Validation

Q. How should theoretical models align with experimental data in this compound research?

Methodological Answer: Anchor models in established toxicological frameworks (e.g., adverse outcome pathways) and iteratively refine them using Bayesian inference. Compare predicted vs. observed LD50 values or bioaccumulation factors. Disclose model limitations (e.g., oversimplified binding assumptions) in discussions .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in longitudinal studies?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability and time-dependent covariates. Use non-linear regression for sigmoidal dose-response relationships. For censored data (e.g., survival studies), employ Kaplan-Meier analysis with Cox proportional hazards models .

Data Reporting and Ethical Compliance

Q. How can researchers balance brevity and completeness when reporting this compound’s synthetic procedures?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to prioritize novel or modified steps. For repetitive protocols, reference established methods and deposit detailed procedures in open-access repositories (e.g., Zenodo). Include raw spectral data and chromatograms as supplementary files .

Q. What ethical considerations are critical for in vivo this compound studies?

Methodological Answer: Adhere to ARRIVE guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize animal usage through shared control groups. Obtain institutional ethics approvals and disclose conflicts of interest, including funding sources for commercial reagents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nakitriol
Reactant of Route 2
Nakitriol

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